molecular formula C22H22N4O3S B10997997 3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide

3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B10997997
M. Wt: 422.5 g/mol
InChI Key: PANXTZMHWQWHKT-UHFFFAOYSA-N
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Description

3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound that features a unique combination of indole, thiadiazole, and propanamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the benzyloxy group. The thiadiazole ring is then synthesized and attached to the indole moiety. Finally, the propanamide group is introduced to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.

    Medicine: The compound could be investigated for its pharmacological properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(benzyloxy)-1H-indole: Shares the indole and benzyloxy moieties but lacks the thiadiazole and propanamide groups.

    N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide: Contains the thiadiazole and propanamide groups but lacks the indole and benzyloxy moieties.

Uniqueness

3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(6-phenylmethoxyindol-1-yl)propanamide

InChI

InChI=1S/C22H22N4O3S/c1-28-15-21-24-25-22(30-21)23-20(27)10-12-26-11-9-17-7-8-18(13-19(17)26)29-14-16-5-3-2-4-6-16/h2-9,11,13H,10,12,14-15H2,1H3,(H,23,25,27)

InChI Key

PANXTZMHWQWHKT-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CCN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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